四氢呋喃-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

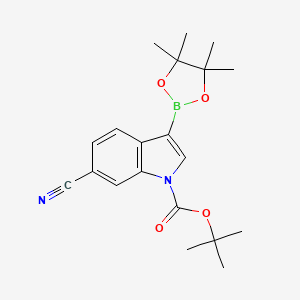

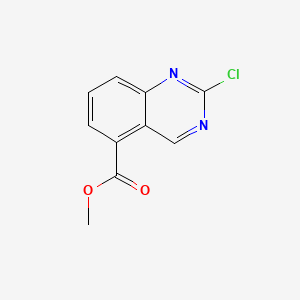

Tetrahydrofuran-3-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClO3S . It is a derivative of tetrahydrofuran, a heterocyclic compound that includes oxygen .

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives involves various methods. One method involves the use of nickel catalysts and diaryl ketones for a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . Another method involves the use of Et3SiH and a catalytic amount of I2 for transition-metal-free, intramolecular hydroalkoxylation/reduction of unactivated alkynes . A synthetic method of (S)- (+)-3-hydroxytetrahydrofuran involves esterification, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-sulfonyl chloride is represented by the formula C4H7ClO3S . The InChI key for this compound is MVZIUOJNVVIOEY-UHFFFAOYSA-N .Chemical Reactions Analysis

Tetrahydrofuran, the parent compound of Tetrahydrofuran-3-sulfonyl chloride, is involved in various chemical reactions. For instance, it can undergo Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .Physical And Chemical Properties Analysis

Tetrahydrofuran, the parent compound of Tetrahydrofuran-3-sulfonyl chloride, is a colorless liquid and a moderate polar aprotic solvent . It has a density of approximately 0.89 g/cm³ and a boiling point around 66°C (151°F) .科学研究应用

合成和与胺的反应:四氢呋喃基化合物用于磺酰化反应。例如,在四氢呋喃中碱存在下,4,5-二氯吡啶并嘧啶-3-酮与苯磺酰氯磺酰化,得到 N-磺酰化产物。这些化合物与脂肪胺反应,得到不同的取代的吡啶并嘧啶-3-酮和磺酰胺 (Kweon 等,2002).

芳香磺酰氯的还原:在一项关于四氢呋喃中硼氢化钠还原芳香磺酰氯的研究中,发现该反应生成亚磺酸,并且在某些条件下,生成二硫化物和硫酚衍生物 (Nose & Kudo, 1987).

立体选择性合成:四氢呋喃衍生物被立体选择性地合成。例如,Z-磺酰取代的均烯醇进行环化反应,形成 2,5-二烷基-3-苯磺酰基四氢呋喃 (Craig 等,1995).

电化学还原:四氢呋喃中的低温电化学已用于砜的电化学还原,这证明了四氢呋喃在促进电化学反应中的多功能性 (Fietkau 等,2006).

定量合成:四氢呋喃用于氯化过程,如 2,3,3-三氯四氢呋喃的合成,表明其在促进卤化反应中的作用 (Buyck & Lepeleire, 2010).

取代四氢呋喃的合成:四氢呋喃基化合物对于合成取代的四氢呋喃至关重要,突出了它们在生产环状有机结构中的重要性 (Mąkosza & Judka, 2002).

硫醇和二硫化物的转化:四氢呋喃衍生物用于硫化合物的氧化转化为磺酰氯,证明了它们在氧化还原反应中的作用 (Veisi 等,2011).

脱芳环化环化:四氢呋喃衍生物有助于有机锂化合物的脱芳环化环化,这对于合成诸如鬼臼毒素骨架之类的复杂有机结构至关重要 (Clayden 等,2003).

磺酰胺的合成:四氢呋喃衍生物是合成各种磺酰胺的关键,展示了它们在药物化合物合成中的用途 (Rehman 等,2019).

四氢呋喃的氧化:对四氢呋喃氧化的研究提供了对这类反应的动力学和机理的见解,进一步证明了四氢呋喃衍生物的化学多功能性 (Saeed & Abbas, 2020).

安全和危害

Tetrahydrofuran-3-sulfonyl chloride is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid contact with water, avoid breathing dust/fumes/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

The global Tetrahydrofuran market, which includes Tetrahydrofuran-3-sulfonyl chloride, stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests a promising future for Tetrahydrofuran-3-sulfonyl chloride and related compounds.

属性

IUPAC Name |

oxolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZIUOJNVVIOEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678491 |

Source

|

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-3-sulfonyl chloride | |

CAS RN |

1207346-29-9 |

Source

|

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)